Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)-
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Overview
Description
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- is a chemical compound with the molecular formula C3H6ClNO3S and a molecular weight of 171.6 g/mol . It is also known by its synonym (Z)-(1-chloroethylidene)amino methanesulfonate . This compound is characterized by its boiling point of approximately 229.3°C and a density of 1.43 g/cm³ .
Preparation Methods
The synthesis of Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- involves specific reaction conditions and raw materials. The preparation typically includes the reaction of ethanimidoyl chloride with methanesulfonic acid under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- can be compared with similar compounds such as:
N-((Methylsulfonyl)oxy)acetimidoyl chloride: This compound has similar structural features and chemical properties.
(1-Chloroethylidene)azanyl ester methanesulfonic acid: Another compound with comparable reactivity and applications.
Biological Activity
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, as well as its interaction with metal complexes.
Chemical Structure and Properties
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- features a unique functional group arrangement that contributes to its reactivity and biological properties. The presence of the ethanimidoyl moiety along with the methylsulfonyl group enhances its interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds related to ethanimidoyl chloride. For instance, Schiff bases derived from ethanimidoyl chloride have shown promising antibacterial and antifungal activities:
- Bacterial Activity : The synthesized Schiff bases were tested against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 500 μg/mL depending on the specific compound tested .
- Fungal Activity : Antifungal assessments revealed that some derivatives were effective against Aspergillus niger and Candida albicans, with MIC values indicating moderate antifungal activity .
Table 1: Antimicrobial Activity of Ethanimidoyl Derivatives
Compound | Bacteria/Fungi | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|---|
Ethanimidoyl Schiff Base | E. coli | 15 | 100 |
Ethanimidoyl Schiff Base | S. aureus | 12 | 250 |
Ethanimidoyl Schiff Base | A. niger | 10 | 200 |
Ethanimidoyl Schiff Base | C. albicans | 8 | 300 |
Anticancer Activity
Research has also focused on the anticancer potential of ethanimidoyl derivatives, particularly in metal complexes:
- Metal Complexes : Complexation with transition metals such as Cu(II) has been shown to enhance the cytotoxic effects of ethanimidoyl-based ligands. Studies demonstrated that these complexes exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .
Table 2: Cytotoxicity of Metal Complexes
Metal Complex | Cancer Cell Line | IC50 (μM) |
---|---|---|
Cu(II)-Ethanimidoyl Complex | MCF-7 (Breast Cancer) | 15 |
Cu(II)-Ethanimidoyl Complex | A549 (Lung Cancer) | 20 |
The biological activity of ethanimidoyl chloride and its derivatives can be attributed to several mechanisms:
- Metal Coordination : The ability of ethanimidoyl derivatives to form stable complexes with metal ions enhances their biological efficacy. These metal complexes often exhibit improved solubility and bioavailability, which are critical for their therapeutic applications .
- Reactive Oxygen Species (ROS) : Some studies suggest that the anticancer activity may be linked to the generation of reactive oxygen species, leading to oxidative stress in cancer cells and subsequent cell death .
Case Studies
Several case studies highlight the effectiveness of ethanimidoyl derivatives in various biological assays:
- Study on Antibacterial Activity : A study assessed the antibacterial effects of a series of ethanimidoyl-derived Schiff bases against multi-drug resistant strains. The findings indicated that one derivative showed a remarkable inhibition effect comparable to standard antibiotics .
- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of Cu(II) complexes derived from ethanimidoyl ligands on human cancer cell lines. The results demonstrated a dose-dependent response, suggesting potential for further development as chemotherapeutic agents .
Properties
CAS No. |
1228558-17-5 |
---|---|
Molecular Formula |
C3H6ClNO3S |
Molecular Weight |
171.60 g/mol |
IUPAC Name |
[(Z)-1-chloroethylideneamino] methanesulfonate |
InChI |
InChI=1S/C3H6ClNO3S/c1-3(4)5-8-9(2,6)7/h1-2H3/b5-3- |
InChI Key |
AKRFDQXLZFZYFG-HYXAFXHYSA-N |
Isomeric SMILES |
C/C(=N/OS(=O)(=O)C)/Cl |
Canonical SMILES |
CC(=NOS(=O)(=O)C)Cl |
Origin of Product |
United States |
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